4-Cyclopropyl-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine
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Overview
Description
4-Cyclopropyl-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a piperazine ring, and an oxazole moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4-Cyclopropyl-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine typically involves multiple steps, including the formation of the pyrimidine core, the introduction of the cyclopropyl group, and the attachment of the piperazine and oxazole moieties. Common synthetic routes may include:
Formation of the Pyrimidine Core: This can be achieved through condensation reactions involving appropriate precursors.
Introduction of the Cyclopropyl Group: Cyclopropyl groups can be introduced via cyclopropanation reactions.
Attachment of Piperazine and Oxazole Moieties: These can be attached through nucleophilic substitution reactions or other coupling reactions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Cyclopropyl-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Coupling Reactions: These reactions can be used to form new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for coupling reactions.
Scientific Research Applications
4-Cyclopropyl-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 4-Cyclopropyl-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine include other pyrimidine derivatives with varying substituents These compounds may share some chemical properties but differ in their biological activity and applications
Properties
Molecular Formula |
C18H25N5OS |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
4-[[4-(6-cyclopropyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C18H25N5OS/c1-12-15(13(2)24-21-12)11-22-6-8-23(9-7-22)17-10-16(14-4-5-14)19-18(20-17)25-3/h10,14H,4-9,11H2,1-3H3 |
InChI Key |
OZYWRMIQZAXAMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C3=NC(=NC(=C3)C4CC4)SC |
Origin of Product |
United States |
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